molecular formula C15H19NO B12562456 2H-Pyrrol-2-one, 1-(1,1-dimethylethyl)-1,5-dihydro-4-methyl-3-phenyl- CAS No. 221374-69-2

2H-Pyrrol-2-one, 1-(1,1-dimethylethyl)-1,5-dihydro-4-methyl-3-phenyl-

Cat. No.: B12562456
CAS No.: 221374-69-2
M. Wt: 229.32 g/mol
InChI Key: ITHGFBJXOFRQQL-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 1-(1,1-dimethylethyl)-1,5-dihydro-4-methyl-3-phenyl- is a heterocyclic organic compound It is characterized by a pyrrolidone ring substituted with a tert-butyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1-(1,1-dimethylethyl)-1,5-dihydro-4-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-phenylbutanoic acid with tert-butylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 1-(1,1-dimethylethyl)-1,5-dihydro-4-methyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyrrol-2-one, 1-(1,1-dimethylethyl)-1,5-dihydro-4-methyl-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1-(1,1-dimethylethyl)-1,5-dihydro-4-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Specific pathways involved in its action depend on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-: Similar structure with an amino group instead of a phenyl group.

    Difluoro(4-(1,1-dimethylethyl)-2-{1-[4-(1,1-dimethylethyl)-3,5-dimethyl-2H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrolato-N)boron: A boron-containing dipyrromethene dye with similar structural features.

Uniqueness

2H-Pyrrol-2-one, 1-(1,1-dimethylethyl)-1,5-dihydro-4-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

221374-69-2

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-tert-butyl-3-methyl-4-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C15H19NO/c1-11-10-16(15(2,3)4)14(17)13(11)12-8-6-5-7-9-12/h5-9H,10H2,1-4H3

InChI Key

ITHGFBJXOFRQQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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